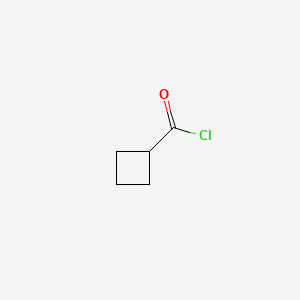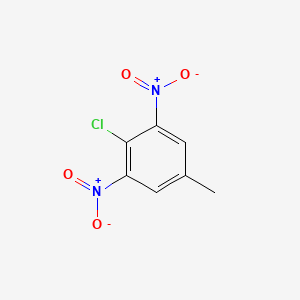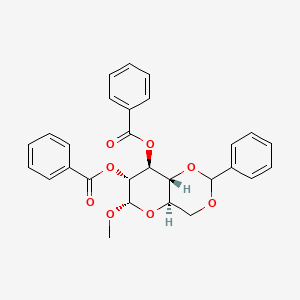
Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside
Vue d'ensemble
Description
Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is a compound used in biomedical research and drug development . It is used as a chiral building block and an important intermediate in the preparation of different sugars . It has a unique chemical structure and is investigated for its potential antiviral and antitumor properties .
Molecular Structure Analysis
The molecular formula of Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is C28H30O6 . Its molecular weight is 462.548 . The compound has 5 of 6 defined stereocenters .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 619.8±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.9±3.0 kJ/mol . The flash point is 264.5±31.5 °C . The index of refraction is 1.618 . The molar refractivity is 128.9±0.4 cm3 . It has 8 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have been shown to exhibit significant antimicrobial properties against a variety of human pathogenic and phytopathogenic microorganisms, with some derivatives displaying antimicrobial activity comparable to or even higher than standard antibiotics. The regioselective synthesis of these derivatives involves direct acylation methods that yield various functionalized molecules with potential applications in antimicrobial research (Kawsar et al., 2013).
Glycosylation and Structural Studies
The compound has been used as a precursor in the synthesis of complex carbohydrates, including disaccharides and oligosaccharides. For instance, it has been employed in the synthesis of 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl α-glycoside. These syntheses involve steps such as methylation, selective benzoylation, and glycosylation, contributing to the field of carbohydrate chemistry and offering insights into the synthesis of biologically relevant glycoconjugates (Matta, Vig, & Abbas, 1984).
Material Chemistry and Organic Synthesis
In material chemistry and organic synthesis, derivatives of methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside have been utilized to explore the synthesis of new materials and compounds with potential applications. This includes the development of novel synthetic pathways, the study of molecular structures through crystallography, and the exploration of chemical behaviors of carbohydrate-based compounds. These research activities contribute to a deeper understanding of carbohydrate chemistry and its implications for material science (Peri, Cipolla, & Nicotra, 2000).
Propriétés
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22-,23+,24-,27?,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUHSNJRXPSSA-IHTZYYJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




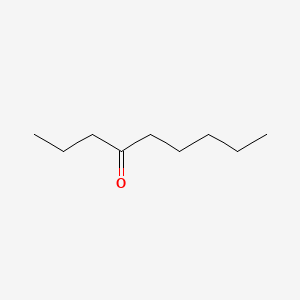
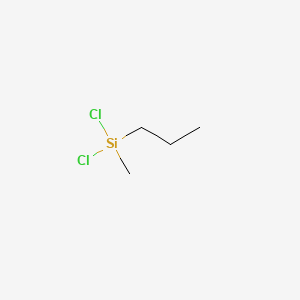
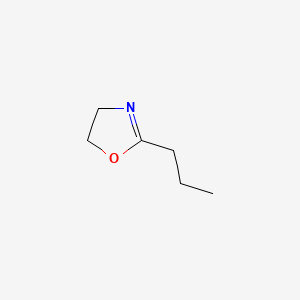



![Propanenitrile, 3-[(2-chlorophenyl)amino]-](/img/structure/B1580900.png)




